molecular formula C11H11F6N B1322077 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine CAS No. 290297-43-7

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Cat. No.: B1322077
CAS No.: 290297-43-7
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is an organic compound known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced pharmacodynamic properties. For instance, derivatives such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown significant antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study involving 30 novel pyrazole derivatives, compounds with the trifluoromethyl group exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA, indicating their potential as effective antimicrobial agents .

Cancer Research

The compound has been identified as a key intermediate in the synthesis of casopitant, an NK1 receptor antagonist used for treating chemotherapy-induced nausea and vomiting (CINV). The trifluoromethyl substitution enhances the compound's binding affinity and selectivity towards the NK1 receptor, making it a valuable candidate in cancer therapeutics .

Inhibition of NF-κB Pathway

Another significant application involves the inhibition of the NF-κB signaling pathway, which is crucial in oncogenesis. A study highlighted a derivative of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine that acts as a potent inhibitor of this pathway. This property positions it as a potential therapeutic agent in treating various cancers by modulating inflammatory responses .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials with specific electronic and optical properties. The trifluoromethyl group is known to enhance the stability and solubility of polymers and other materials .

Development of Sensors

The compound's electronic properties make it suitable for developing sensors that can detect environmental pollutants or biological markers. Its ability to form stable complexes with various analytes can be exploited in sensor technology .

Case Studies and Data Analysis

Application Study Reference Findings
Antimicrobial ActivityPMC8398255MIC values as low as 0.5 µg/mL against MRSA; effective against multiple strains
Cancer TherapeuticsScience.govKey intermediate for casopitant; enhances NK1 receptor binding affinity
NF-κB Pathway InhibitionRSC PublishingIdentified as a potent inhibitor; potential for cancer treatment
Material ScienceMDPIEnhanced stability and solubility in polymer synthesis
Sensor DevelopmentBOC SciencesSuitable for environmental and biological sensing applications

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate biological pathways by binding to target proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound with an isocyanate functional group.

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is unique due to its specific combination of trifluoromethyl groups and an amine functional group. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions, enhancing its chemical reactivity and biological activity. Its molecular formula is C11H11F6NC_{11}H_{11}F_6N, indicating that it belongs to the class of secondary amines. The trifluoromethyl groups contribute to its electron-withdrawing properties, making the compound reactive towards nucleophiles and influencing its interactions with biological targets.

Target Interactions

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its mechanism primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, preventing substrate access and catalytic activity.
  • Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism by altering membrane permeability, which impacts intracellular environments .

Biochemical Pathways

Research indicates that this compound affects biochemical pathways related to oxidative stress responses and nitrogen-containing compound synthesis. It stabilizes partially developed negative charges through hydrogen bonding interactions with enzymes.

Antimicrobial Properties

Preliminary studies have demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were noted to be 25.9 μM and 12.9 μM respectively, indicating both bacteriostatic and bactericidal effects .

Cellular Effects

The compound's effects on cellular processes are profound. It has been observed to:

  • Modulate cell signaling pathways.
  • Alter gene expression.
  • Affect cellular metabolism significantly.

Study on Antibacterial Activity

In a study evaluating the antibacterial effects of various compounds, this compound exhibited notable activity against MRSA isolates. The study concluded that compounds with similar trifluoromethyl motifs generally show enhanced antibacterial properties due to their structural characteristics .

Neuropharmacological Research

Research into neuropharmacological applications highlighted the potential of this compound as a therapeutic agent for neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may influence mood regulation and cognitive functions .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and MRSA; MIC values around 12.9-25.9 μM .
Enzyme InteractionInhibits specific enzymes by binding to active sites; affects oxidative stress response pathways.
Neuropharmacological PotentialInteracts with neurotransmitter receptors; potential applications in treating neurological disorders.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a reported method reacts methyl 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate with N-methylethanamine in ethanol under controlled conditions, followed by purification via silica gel chromatography . Enantiomer-specific synthesis (e.g., the (R)-enantiomer) may require chiral catalysts or resolution techniques .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical confirmation. Comparative analysis with analogs (e.g., 3,5-bis(trifluoromethyl)phenyl methanamine) helps verify substituent placement .

Q. What analytical techniques ensure purity and stability?

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Stability studies under varying temperatures and pH conditions use accelerated degradation tests, monitored by UV-Vis spectroscopy (λmax ~255 nm for aromatic systems) .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence physicochemical and pharmacokinetic properties?

The 3,5-bis(trifluoromethyl) substituents enhance lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Pharmacokinetically, these groups resist metabolic oxidation, prolonging half-life. Comparative studies with mono-trifluoromethyl analogs show a 2–3-fold increase in blood-brain barrier penetration .

Q. What methodological approaches investigate enantiomer-specific biological activity?

Enantiomers (e.g., (R)- vs. (S)-configurations) are evaluated using chiral HPLC separation and in vitro receptor-binding assays. For example, the (R)-enantiomer may exhibit higher affinity for neurological targets like the neurokinin-1 receptor (NK1R), assessed via competitive radioligand binding assays .

Q. How can computational modeling optimize this compound’s therapeutic potential?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like NK1R, while molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., trifluoromethyl position) with IC50 values .

Q. What safety protocols are critical during handling?

Due to fluorinated substituents, use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent inhalation. Emergency procedures include immediate rinsing for ocular exposure (15+ minutes) and activated charcoal for ingestion. Stability data suggest storage at –20°C in amber vials to prevent photodegradation .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Conflicting results (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Reproducibility requires strict enantiomeric purity verification (chiral HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621553
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290297-43-7
Record name [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290297-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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